molecular formula C21H25NO B3716385 N-cyclohexyl-2-(2-phenylethyl)benzamide

N-cyclohexyl-2-(2-phenylethyl)benzamide

Cat. No.: B3716385
M. Wt: 307.4 g/mol
InChI Key: BALYKYXVLDNMLO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-phenylethyl)benzamide is a chemical compound with the linear formula C21H25NO . It is part of a class of compounds known as benzamides, which are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides, including this compound, can be synthesized through direct condensation of benzoic acids and amines . This process can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H25NO . It has a molecular weight of 307.44 .


Chemical Reactions Analysis

The synthesis of benzamides, including this compound, involves the reaction between carboxylic acids and amines at high temperatures . This reaction is usually performed at temperatures greater than 180°C, but this is incompatible with most functionalized molecules .

Safety and Hazards

Sigma-Aldrich, a supplier of N-cyclohexyl-2-(2-phenylethyl)benzamide, states that the product is sold as-is and makes no representation or warranty with respect to the product . Therefore, buyers assume responsibility to confirm product identity and/or purity .

Future Directions

Benzamides, including N-cyclohexyl-2-(2-phenylethyl)benzamide, have been widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, as well as investigating their potential applications in different fields .

Properties

IUPAC Name

N-cyclohexyl-2-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c23-21(22-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1,3-4,7-11,14,19H,2,5-6,12-13,15-16H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYKYXVLDNMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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